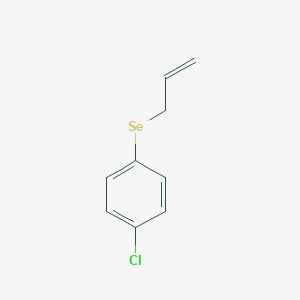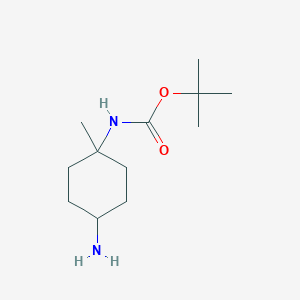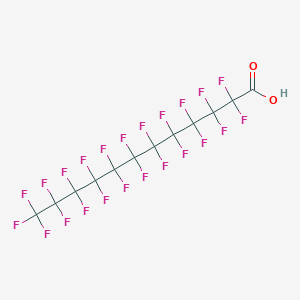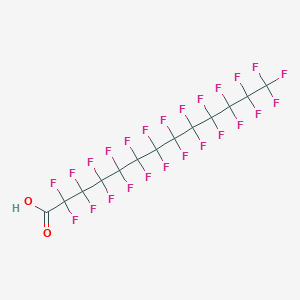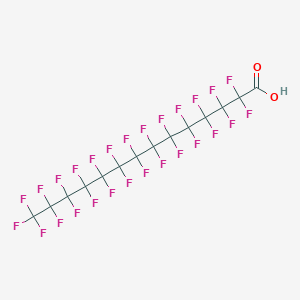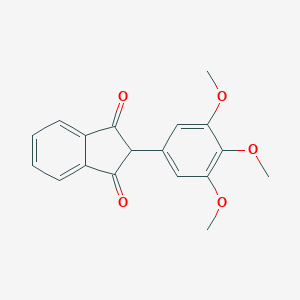
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as TMI or 2-TMI and is a derivative of indandione. It has a molecular formula of C17H17NO5 and a molecular weight of 315.32 g/mol.
Mechanism Of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals. TMI has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical And Physiological Effects
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione has been reported to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines in vitro and in vivo. TMI has also been found to increase the activity of antioxidant enzymes and to decrease lipid peroxidation. It has been reported to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. TMI has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the study of inflammatory diseases and oxidative stress. However, one of the limitations of using TMI is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione in scientific research. One direction is the development of TMI-based metal ion sensors for the detection of heavy metals in environmental samples. Another direction is the study of TMI's anti-inflammatory and antioxidant properties in the treatment of inflammatory diseases and oxidative stress. Further research is also needed to fully understand the mechanism of action of TMI and its potential applications in other areas of scientific research.
Conclusion
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is a chemical compound that has potential applications in scientific research. Its synthesis method is reliable, and it has been found to exhibit anti-inflammatory and antioxidant properties. TMI has also been used as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of TMI and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione involves the reaction of indandione with 3,4,5-trimethoxyphenyl magnesium bromide. This reaction results in the formation of the TMI compound. The synthesis method has been reported in several research papers and is considered to be a reliable method for the production of TMI.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties. TMI has also been found to have potential as a fluorescent probe for the detection of metal ions. It has been used in the synthesis of metal ion sensors and has shown promising results.
properties
CAS RN |
19225-22-0 |
|---|---|
Product Name |
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione |
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-21-13-8-10(9-14(22-2)18(13)23-3)15-16(19)11-6-4-5-7-12(11)17(15)20/h4-9,15H,1-3H3 |
InChI Key |
HXYXFQRJJLENLX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Other CAS RN |
19225-22-0 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



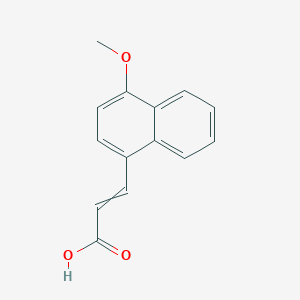
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
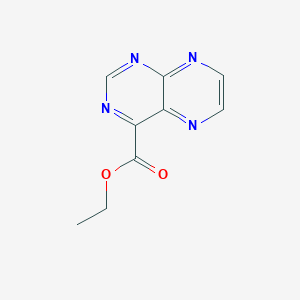
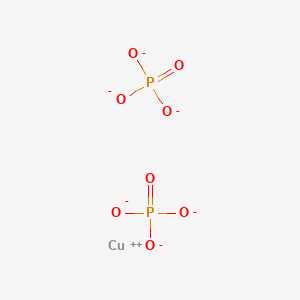
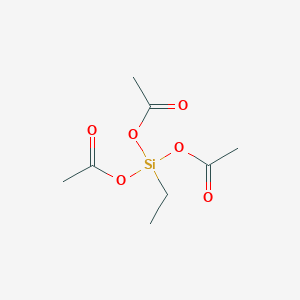
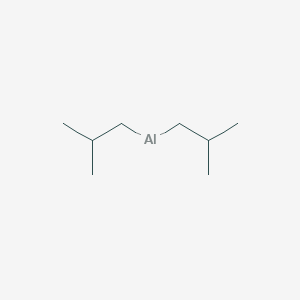
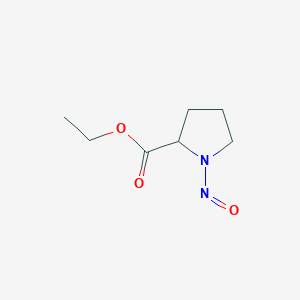

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
